1H-indol-2-ylmethyl acetate

Synthetic Methodology Palladium Catalysis Heterocyclic Chemistry

Synthesizing polycyclic indole frameworks like 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones requires precise 2-acetoxymethyl reactivity. Standard 3-substituted indole acetates cannot generate the necessary 2-alkylideneindolenine intermediate. - Enables palladium-catalyzed domino & nucleophilic substitution cascades - Benchmarked 51% yield in pyrazinoindole peptidomimetic synthesis - Stable precursor for mechanistic ESI-MS/IRMPD studies - ≥95% purity, 189.21 g/mol, C₁₁H₁₁NO₂

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 63158-55-4
Cat. No. B3355646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-2-ylmethyl acetate
CAS63158-55-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H11NO2/c1-8(13)14-7-10-6-9-4-2-3-5-11(9)12-10/h2-6,12H,7H2,1H3
InChIKeyQGCMSGQCZONNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-2-ylmethyl Acetate: Synthetic Utility and Core Properties


1H-Indol-2-ylmethyl acetate (CAS 63158-55-4) is an indole-based ester with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol, typically supplied at a minimum purity of 95% . The compound consists of an indole core bearing an acetoxymethyl group at the 2-position, distinguishing it from the more common 3-substituted indole derivatives [1]. Its primary documented utility lies as a versatile small molecule scaffold and synthetic intermediate in the construction of polycyclic indole-containing frameworks, particularly 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones and 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, via palladium-catalyzed domino reactions and nucleophilic substitution cascades [2][3].

Why Generic Indole Acetates Cannot Substitute


1H-Indol-2-ylmethyl acetate (CAS 63158-55-4) cannot be directly replaced by other indole acetates or esters due to critical differences in the positioning of the reactive acetoxymethyl group and the resulting chemical behavior. While compounds like methyl indole-3-acetate (CAS 1912-33-0) or indole-2-acetic acid methyl ester (CAS 21422-40-2) share the indole-acetate motif, the 2-acetoxymethyl substitution pattern in the target compound confers a unique reactivity profile: it serves as a precursor to highly unstable and reactive 2-alkylideneindolenine intermediates, which are essential for generating specific polycyclic scaffolds [1]. The acetate group's position at the 2-methanol site, rather than being a direct ester of a carboxylic acid, enables nucleophilic displacement pathways that are not accessible to simple methyl esters, thus dictating the feasibility and selectivity of downstream synthetic transformations [2].

Quantitative Evidence vs. Closest Analogs


Polycyclic Scaffold Formation via 2-ylmethyl Acetate

1H-Indol-2-ylmethyl acetate reacts with 1,3-dicarbonyl derivatives under palladium catalysis to yield polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones in a domino process. This transformation is dependent on the 2-acetoxymethyl leaving group and the resulting 2-alkylideneindolenine intermediate. The structurally analogous 1H-indol-3-ylmethyl acetate, under the same or similar reaction conditions, is not reported to undergo this specific domino cyclization to form the pyrroloindolone framework [1].

Synthetic Methodology Palladium Catalysis Heterocyclic Chemistry

Pyrazinoindole Scaffold Synthesis with Amino Acids

In a sequential reaction with amino acid methyl esters, 1H-indol-2-ylmethyl acetate undergoes a tandem nucleophilic substitution/cyclization to yield 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. For instance, the reaction of the target compound with methyl L-phenylalaninate produced the desired product, 3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one (compound 5a), in 51% yield [1]. In contrast, the use of indole-2-acetic acid methyl ester (CAS 21422-40-2) would not generate the same product, as it lacks the reactive 2-alkylideneindolenine intermediate necessary for the Michael-type addition/intramolecular cyclization cascade that defines this methodology [2].

Synthetic Methodology Nitrogen Heterocycles Peptidomimetics

Conjugate Addition Pathway with Soft Nucleophiles

The reactivity of 1H-indol-2-ylmethyl acetate with N, O, and S soft nucleophiles proceeds through a conjugate addition to an electrophilic 2-alkylideneindolenine intermediate. ESI-MS and IRMPD spectroscopy provide direct evidence for the generation of this key intermediate [1]. In contrast, 1H-indol-3-ylmethyl acetate would generate a 3-alkylideneindoleninium species, leading to fundamentally different regio- and chemoselectivity in reactions with nucleophiles [1].

Mechanistic Chemistry Nucleophilic Substitution Spectroscopic Analysis

Stable Precursor to Reactive Alkylideneindolenines

1H-Indol-2-ylmethyl acetate is a bench-stable precursor that generates highly unstable and reactive 2-alkylideneindolenines in situ under basic conditions [1]. This controlled release of a reactive species is a key differentiator from other indole derivatives, such as 1H-indole-2-carbaldehyde, which cannot be easily transformed into this electrophilic intermediate. The acetate group acts as a latent leaving group, providing a practical advantage in handling and storage compared to the direct use of the highly reactive 2-alkylideneindolenine itself, which is not commercially available or stable [1].

Synthetic Methodology Reaction Mechanism Building Blocks

Key Application Scenarios


Pyrrolo[1,2-a]indol-3-one Building Block

For synthetic chemists engaged in library synthesis of polycyclic indole scaffolds, 1H-indol-2-ylmethyl acetate (CAS 63158-55-4) is the required starting material for generating polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones via palladium-catalyzed domino reactions [1]. This application leverages the compound's unique ability to form a 2-alkylideneindolenine intermediate, a pathway unavailable to 3-substituted indole analogs or simple indole esters [2].

2,3-Dihydropyrazino[1,2-a]indol-4(1H)-one Derivatives

This compound is essential for research groups focused on synthesizing pyrazinoindole peptidomimetics. The 51% yield reported for the reaction with methyl L-phenylalaninate provides a benchmark for method development and demonstrates the compound's viability in constructing this specific heterocyclic system [3]. The use of alternative indole acetates, such as indole-2-acetic acid methyl ester, would not be a viable substitute for this transformation [4].

2-Alkylideneindolenine Intermediate Reactivity Studies

For physical organic and mechanistic chemists, 1H-indol-2-ylmethyl acetate is a valuable and stable precursor for generating and studying 2-alkylideneindolenines [4]. Its use in ESI-MS and IRMPD spectroscopy studies has been instrumental in confirming the mechanism of conjugate addition with soft nucleophiles, offering a clear advantage over the direct, impractical handling of the highly reactive intermediate itself [4].

Synthesis of 2-Substituted Indole Derivatives

Researchers requiring access to a variety of 2-substituted indole derivatives (aminomethyl, tosylmethyl, and aryloxymethyl) should procure this compound as a key starting material. It enables a general and mild synthetic route to these valuable products via a conjugate addition mechanism, a reactivity profile that is distinct from and complementary to the more common 3-substituted indole chemistry [4].

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